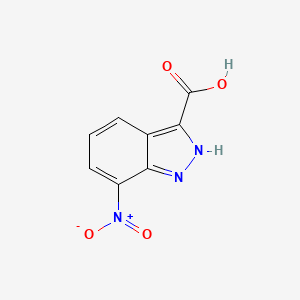
7-Nitro-1H-indazole-3-carboxylic acid
Descripción general
Descripción
7-Nitro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H5N3O4. It is a derivative of indazole, a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole . Indazole derivatives display a broad variety of biological activities .
Synthesis Analysis
The synthesis of indazoles, including 7-Nitro-1H-indazole-3-carboxylic acid, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 7-Nitro-1H-indazole-3-carboxylic acid includes a nitro group attached to the indazole ring and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and potential applications.Chemical Reactions Analysis
Indazoles, including 7-Nitro-1H-indazole-3-carboxylic acid, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Aplicaciones Científicas De Investigación
-
- Indazole-containing heterocyclic compounds are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
- These methods have been optimized over the last five years and are used to produce a wide variety of medicinal applications .
-
- Indazole derivatives are important in the field of medicinal chemistry due to their wide range of pharmacological activities .
- They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Some indazole derivatives are also employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
-
- Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
- They have gained considerable attention in the field of medicinal chemistry and are used as structural motifs in drug molecules .
- For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
-
- A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .
- These compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
-
- Indazole-containing heterocyclic compounds are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
- These methods have been optimized over the last five years and are used to produce a wide variety of medicinal applications .
-
Direct Access to 1H-Indazole-3-Carboxaldehyde Derivatives
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles has been reported .
- These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
- 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
-
- Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors .
- 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
- This motif is based on the nitrosation of indoles in a slightly acidic environment .
- These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
-
- The indazole structural motif is increasingly prized for the development of bioactive compounds, particularly for the design of tyrosine kinase and threonine kinase inhibitors .
- Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .
- The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or lificiguat, and more indazole-based drugs are currently under development .
Safety And Hazards
Propiedades
IUPAC Name |
7-nitro-2H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)7-4-2-1-3-5(11(14)15)6(4)9-10-7/h1-3H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVZNTWOQBYJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-1H-indazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



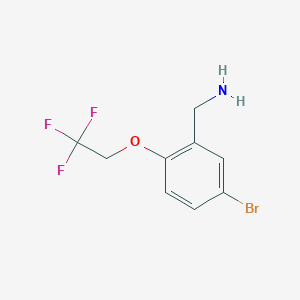
![2-[(Hexyloxy)methyl]aniline](/img/structure/B1387113.png)
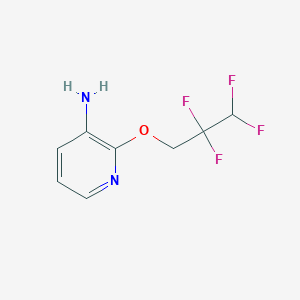
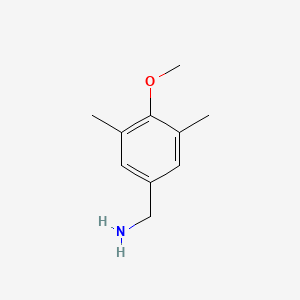
![1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B1387119.png)
![(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B1387120.png)
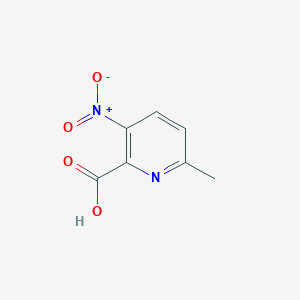
![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1387127.png)
![ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1387128.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperazine hydrochloride](/img/structure/B1387130.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1387131.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387132.png)
![1-[4-(Ethylsulphonyl)phenyl]homopiperazine hydrochloride](/img/structure/B1387133.png)
![Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate](/img/structure/B1387134.png)